molecular formula C23H20N8O4 B11561659 2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B11561659
M. Wt: 472.5 g/mol
InChI Key: WHOYGWFVSNRUSC-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound that features a triazine ring substituted with methoxyphenyl and nitrophenyl groups

Preparation Methods

The synthesis of 2-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL typically involves multiple steps. One common method includes the condensation of 4-methoxyaniline and 4-nitroaniline with cyanuric chloride to form the triazine core. This is followed by the reaction with hydrazine hydrate to introduce the hydrazine moiety. The final step involves the condensation with 2-hydroxybenzaldehyde to form the desired compound. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves its interaction with molecular targets such as enzymes and DNA. The compound can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of specific pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites .

Properties

Molecular Formula

C23H20N8O4

Molecular Weight

472.5 g/mol

IUPAC Name

2-[(E)-[[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C23H20N8O4/c1-35-19-12-8-17(9-13-19)26-22-27-21(25-16-6-10-18(11-7-16)31(33)34)28-23(29-22)30-24-14-15-4-2-3-5-20(15)32/h2-14,32H,1H3,(H3,25,26,27,28,29,30)/b24-14+

InChI Key

WHOYGWFVSNRUSC-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC=CC=C4O

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=CC=C4O

Origin of Product

United States

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